molecular formula C6H4Cl2FN B15220872 2-Chloro-3-(chloromethyl)-4-fluoropyridine

2-Chloro-3-(chloromethyl)-4-fluoropyridine

Cat. No.: B15220872
M. Wt: 180.00 g/mol
InChI Key: LODHQHOZUVYQOE-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-4-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chlorine and fluorine atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)-4-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then subjected to vapor-phase fluorination to yield 2,3,5-trichloro-4-fluoropyridine . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-4-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methylthio derivatives of the pyridine ring .

Mechanism of Action

The mechanism by which 2-Chloro-3-(chloromethyl)-4-fluoropyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(chloromethyl)-4-fluoropyridine is unique due to the combination of chlorine and fluorine substituents on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

2-chloro-3-(chloromethyl)-4-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-3-4-5(9)1-2-10-6(4)8/h1-2H,3H2

InChI Key

LODHQHOZUVYQOE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)CCl)Cl

Origin of Product

United States

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